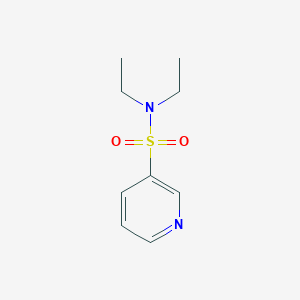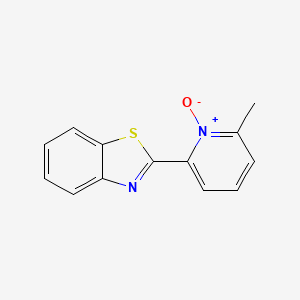
2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole: is a complex organic compound that features a benzothiazole ring fused with a pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Pyridinium Ion: The methylation of pyridine followed by oxidation can introduce the 6-methyl-1-oxidopyridin-1-ium moiety.
Coupling Reaction: The final step involves coupling the benzothiazole ring with the oxidized pyridinium ion under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridinium ion.
Reduction: Reduction reactions can target the oxidized pyridinium ion, converting it back to its reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzothiazole and pyridinium rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the benzothiazole or pyridinium rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique electronic properties make it suitable for applications in electronics and photonics.
Mecanismo De Acción
The mechanism of action of 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazole
- 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzimidazole
- 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzofuran
Uniqueness
Compared to these similar compounds, 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is unique due to the presence of the sulfur atom in the benzothiazole ring. This sulfur atom can impart different electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C13H10N2OS |
|---|---|
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
2-(6-methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H10N2OS/c1-9-5-4-7-11(15(9)16)13-14-10-6-2-3-8-12(10)17-13/h2-8H,1H3 |
Clave InChI |
GTPCIUVRCMUNKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(=CC=C1)C2=NC3=CC=CC=C3S2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


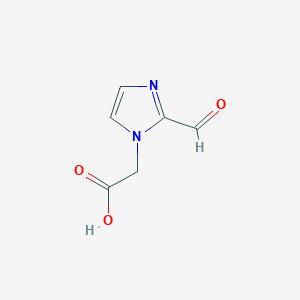
![6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13880543.png)
![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
![4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one](/img/structure/B13880557.png)
![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)

![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
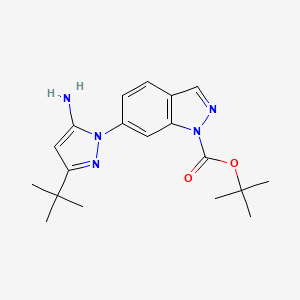
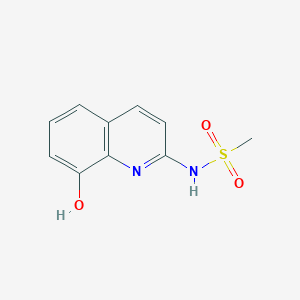
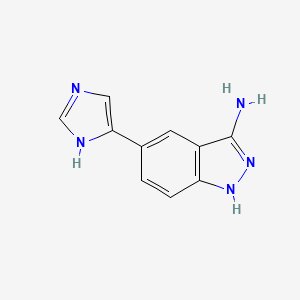
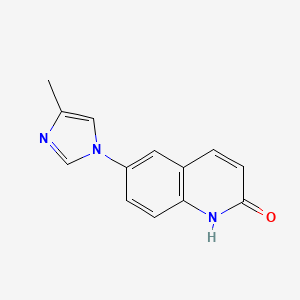
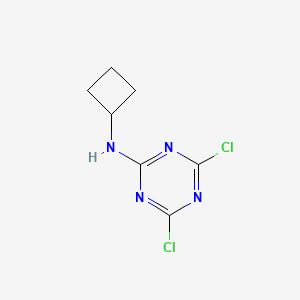
![Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate](/img/structure/B13880598.png)
